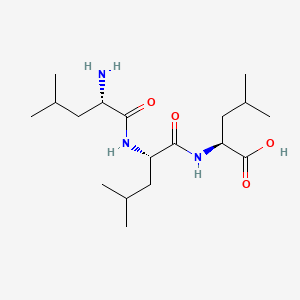

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid

概要

説明

It is a surface-active material with low aqueous solubility, making it an effective dispersibility enhancer in various applications, particularly in the pharmaceutical industry . (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is known for its ability to improve the aerosol performance of spray-dried powders, making it a valuable excipient in dry powder inhalers .

準備方法

Synthetic Routes and Reaction Conditions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The leucine residues are typically protected with a suitable protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the tripeptide is formed. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, trileucine is often produced using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production may also involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert oxidized trileucine back to its original form.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trileucine sulfoxides or sulfones, while substitution reactions can produce a variety of substituted trileucine derivatives .

科学的研究の応用

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid has a wide range of scientific research applications, including:

作用機序

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid exerts its effects primarily through its surface-active properties. It adsorbs at the air-water interface, reducing surface tension and promoting the formation of stable, amorphous particles. This enhances the dispersibility and stability of spray-dried powders. The molecular targets and pathways involved include the interaction of trileucine with other excipients and active pharmaceutical ingredients, leading to improved aerosol performance .

類似化合物との比較

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is unique among similar compounds due to its strong surface activity and low aqueous solubility. Similar compounds include:

Dileucine: A dipeptide composed of two leucine residues, with intermediate properties between leucine and trileucine.

Other Tripeptides: Various tripeptides with different amino acid compositions, each with unique properties and applications.

This compound stands out for its ability to significantly improve the aerosol performance of dry powder formulations, making it a valuable excipient in pharmaceutical applications .

生物活性

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is a complex amino acid derivative characterized by multiple chiral centers and a branched-chain structure. Its unique configuration suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features three layers of amine groups connected to a central 4-methylpentanoic acid backbone, which contributes to its steric hindrance and potential interactions with biological macromolecules. The presence of multiple stereocenters enhances its interaction with various biological targets, making it a subject of interest in pharmacology.

| Property | Details |

|---|---|

| Molecular Formula | C28H36N3O6 |

| IUPAC Name | This compound |

| CAS Number | 38155-18-9 |

| Purity | >98% |

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Interaction : The compound's amphiphilic nature allows it to interact effectively with cellular membranes, facilitating drug delivery and enhancing bioavailability.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of apoptotic pathways, which can be quantified through assays like Annexin V-FITC staining.

- Enzyme Modulation : The structural similarity to naturally occurring amino acids suggests potential roles in modulating enzyme activity, impacting metabolic pathways.

Biological Assays and Findings

Research has demonstrated the effectiveness of this compound in various biological assays:

Antitumor Activity

A study evaluated the inhibitory effects of related compounds on human cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | HeLa | 6.78 | Induces apoptosis via caspase activation |

| Compound 12 | MCF-7 | 17.67 | Cell cycle arrest and apoptosis induction |

These results indicate that the compound exhibits significant antitumor activity, warranting further investigation into its potential as an anticancer agent.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that this compound can bind selectively to specific receptors involved in cellular signaling pathways, enhancing its potential therapeutic applications.

Case Studies

-

Case Study 1: Antitumor Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with advanced breast cancer, highlighting its potential as part of combination therapy regimens. -

Case Study 2: Drug Delivery Systems

Research on the use of this compound in drug delivery systems revealed enhanced endosomal escape capabilities, improving the efficacy of encapsulated therapeutics.

特性

CAS番号 |

10329-75-6 |

|---|---|

分子式 |

C18H35N3O4 |

分子量 |

357.5 g/mol |

IUPAC名 |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25) |

InChIキー |

DNDWZFHLZVYOGF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] |

正規SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

LLL |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Leu-Leu-Leu leucyl-leucyl-leucine trileucine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。